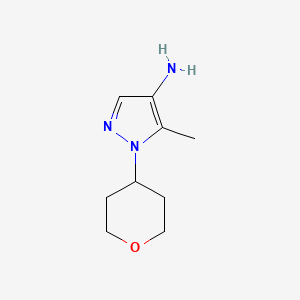

5-(Pyridin-3-yl)pent-4-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Pyridin-3-yl)pent-4-yn-2-ol is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Applications De Recherche Scientifique

OLED Development

5-(Pyridin-3-yl)pent-4-yn-2-ol derivatives have been used in the development of organic light-emitting diodes (OLEDs). Researchers created heteroleptic Ir(III) metal complexes with chelates derived from this compound, demonstrating high quantum yields and efficient performance in OLEDs. These developments led to the creation of sky-blue-emitting and white-emitting OLEDs with remarkable efficiency and color purity, underlining the potential of this compound in advanced display technologies (Chang et al., 2013).

Complexation with Metal Ions

The compound and its derivatives have shown significant specificity in complexation with metal ions such as zinc(II), magnesium(II), and calcium(II). Studies involving pyridin-2-yl aminomethane-1,1-diphosphonic acids related to this compound revealed insights into the complexation behavior with these metal ions, providing valuable information for applications in coordination chemistry and possibly in medicinal chemistry (Matczak-Jon et al., 2010).

Luminescence and Magnetic Properties

Some studies have focused on the synthesis of metal complexes with pyridin-3-yl derivatives, exploring their luminescent and magnetic properties. For instance, research on lanthanide organic frameworks incorporating this compound has demonstrated tunable luminescence and slow magnetic relaxation, suggesting potential applications in materials science, particularly in optical and magnetic materials (Li & Du, 2015).

Proton Transfer Studies

This compound derivatives have also been used to study proton transfer mechanisms. Research on photoreactions and excited-state processes in pyridine derivatives has provided valuable insights into intramolecular and intermolecular proton transfer, which are critical for understanding chemical reactivity and designing functional materials (Vetokhina et al., 2012).

Synthesis of Novel Compounds

The reactivity of this compound has been harnessed in the synthesis of novel compounds with potential applications in various fields. For example, researchers have synthesized new pyridine betaines and explored their molecular structures, potentially opening new avenues in the development of materials with unique properties (Golovanov et al., 2019).

Catalysis

Derivatives of this compound have been used as catalysts in chemical reactions. For instance, the synthesis and investigation of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes have shown their effectiveness as catalysts in olefin epoxidation, highlighting the compound's potential role in industrial chemistry (Amarante et al., 2014).

Propriétés

IUPAC Name |

5-pyridin-3-ylpent-4-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUAOCPAKCPXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)

![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)

![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)